molecular formula C5H12FNO B13297480 1-(Ethylamino)-3-fluoropropan-2-ol

1-(Ethylamino)-3-fluoropropan-2-ol

Cat. No.: B13297480
M. Wt: 121.15 g/mol
InChI Key: SIHFSTIYJOKUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylamino)-3-fluoropropan-2-ol is an organic compound that features a fluorine atom, an ethylamino group, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-3-fluoropropan-2-ol typically involves the reaction of 3-fluoropropan-2-ol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylamino)-3-fluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Ethylamino)-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Methylamino)-3-fluoropropan-2-ol
  • 1-(Ethylamino)-2-fluoropropan-2-ol
  • 1-(Ethylamino)-3-chloropropan-2-ol

Comparison: 1-(Ethylamino)-3-fluoropropan-2-ol is unique due to the presence of both an ethylamino group and a fluorine atom, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H12FNO

Molecular Weight

121.15 g/mol

IUPAC Name

1-(ethylamino)-3-fluoropropan-2-ol

InChI

InChI=1S/C5H12FNO/c1-2-7-4-5(8)3-6/h5,7-8H,2-4H2,1H3

InChI Key

SIHFSTIYJOKUPO-UHFFFAOYSA-N

Canonical SMILES

CCNCC(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.